

An In-depth Technical Guide to the Thermodynamic Properties of Diaspore

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DIASPORE

Cat. No.: B1175340

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diaspore (α -AlOOH), a key aluminum oxyhydroxide mineral, plays a significant role in various industrial and geological processes.^[1] A thorough understanding of its thermodynamic properties is crucial for optimizing these applications and for predictive modeling in geochemical and materials science. This technical guide provides a comprehensive overview of the core thermodynamic parameters of **diaspore**, including its enthalpy of formation, Gibbs free energy of formation, standard molar entropy, and heat capacity. Detailed experimental protocols for the determination of these properties are presented, alongside a summary of key quantitative data in structured tables. Furthermore, this guide employs visualizations to elucidate experimental workflows and phase transformation pathways, aiming to provide a clear and in-depth resource for researchers and professionals.

Core Thermodynamic Properties of Diaspore

The thermodynamic stability and reactivity of **diaspore** are defined by several key parameters. These properties have been determined through a combination of low-temperature heat-capacity measurements and medium-temperature differential scanning calorimetry.^[2]

Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy

The standard molar thermodynamic properties of **diaspore** at 298.15 K and 1 bar have been established through various calorimetric studies. These values are fundamental for calculating the energetics of reactions involving **diaspore**.

Thermodynamic Property	Value	Units	Reference
Standard Molar Enthalpy of Formation (ΔH°_f)	Value not explicitly found in search results	kJ/mol	-
Gibbs Free Energy of Formation (ΔG°_f)	-921.0 ± 5.0	kJ/mol	[2]
Standard Molar Entropy (S°)	8.446	cal K-1 mol-1	[2]
Enthalpy of Drop Solution	105.24 ± 0.23	kJ/mol	[3]

Heat Capacity

The heat capacity (C_p) of **diaspore**, which describes the amount of heat required to raise its temperature, is a critical parameter for thermodynamic calculations at various temperatures. Experimental measurements have been conducted across a range of temperatures to determine this property.

| Temperature (K) | Heat Capacity (Cp) (J K-1 mol-1) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- |

Specific data points not available in search results | Equation or tabulated data not found | - |

While specific tabulated data for heat capacity as a function of temperature were not retrieved, it is noted that reliable thermodynamic values for **diaspore** up to 525 K have been determined through the combination of low-temperature heat-capacity measurements and medium-temperature differential scanning calorimetry.^[2]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of **diaspore** relies on precise calorimetric and thermal analysis techniques. The following sections detail the methodologies employed in key experiments.

High-Temperature Oxide-Melt Solution Calorimetry

This technique is used to determine the enthalpy of formation of minerals like **diaspore** by measuring the heat of dissolution in a molten oxide solvent.

Methodology:

- Calorimeter Calibration: The calorimeter is calibrated using a known standard, such as corundum ($\alpha\text{-Al}_2\text{O}_3$), to determine the heat capacity of the system.[3]
- Sample Preparation: A precisely weighed pellet of the **diaspore** sample (typically ~5-10 mg) is prepared.
- Solvent: A molten lead borate ($2\text{PbO}\cdot\text{B}_2\text{O}_3$) solvent is maintained at a constant high temperature, typically 975 K (702 °C).[3]
- Dissolution: The **diaspore** sample is dropped into the molten solvent, and the heat change associated with its dissolution is measured.
- Data Analysis: The measured heat of solution is used in a thermochemical cycle to calculate the enthalpy of formation of **diaspore**.[3]

Differential Scanning Calorimetry (DSC)

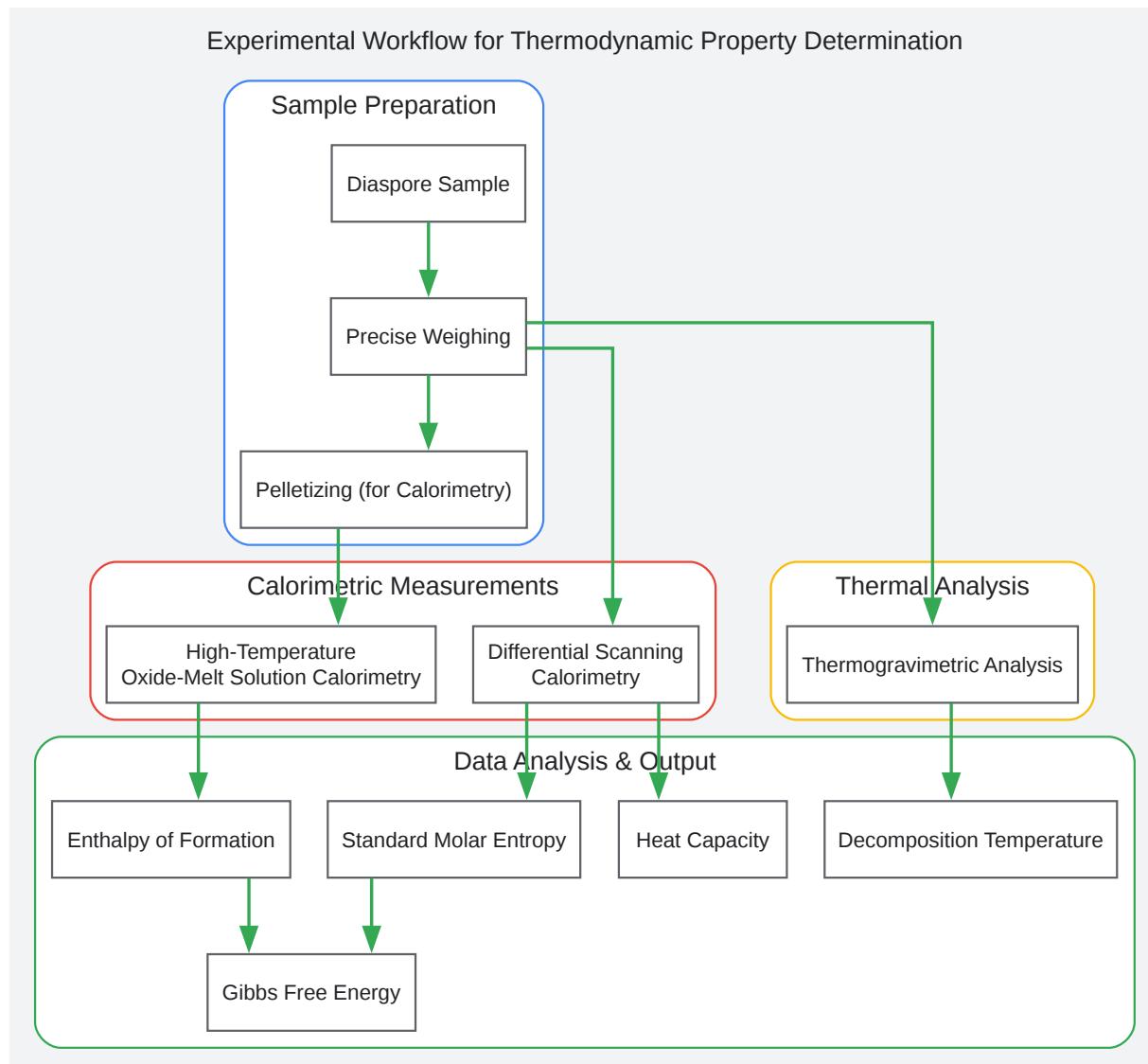
DSC is employed to measure the heat capacity of **diaspore** as a function of temperature and to study phase transitions.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the **diaspore** sample is placed in a sample pan, typically made of aluminum or gold.
- Reference: An empty pan is used as a reference.

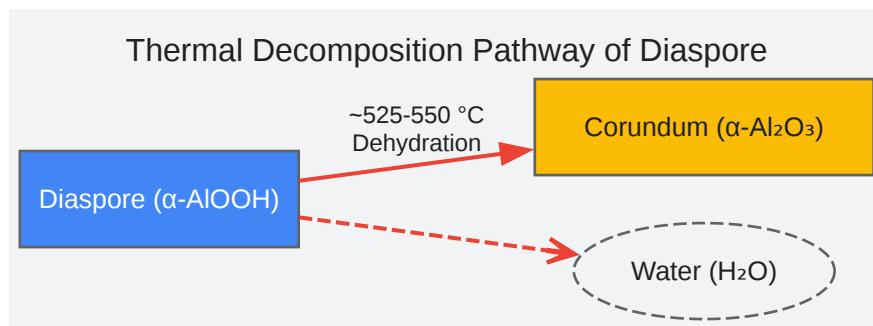
- Heating Program: The sample and reference are heated at a controlled, constant rate.
- Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.
- Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the heat capacity and to identify the temperature and enthalpy of any phase transitions.

Thermogravimetric Analysis (TGA)


TGA is used to study the thermal stability of **diaspore** and its decomposition behavior by monitoring changes in mass as a function of temperature.

Methodology:

- Sample Preparation: A known mass of the **diaspore** sample is placed in a sample pan.
- Heating Program: The sample is heated in a controlled atmosphere (e.g., air or an inert gas) at a constant heating rate. For **diaspore**, a typical program is heating from 30°C to 700°C at a rate of 10°C/min.[4]
- Mass Measurement: The mass of the sample is continuously monitored as a function of temperature.
- Data Analysis: The TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.


Visualizing Experimental and Logical Pathways

To further clarify the processes involved in the study of **diaspore**'s thermodynamic properties, the following diagrams illustrate key workflows and relationships.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the thermodynamic properties of **diaspore**.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **diaspore** to corundum upon heating.

Thermal Decomposition of Diaspore

Diaspore undergoes a phase transformation to corundum (α -Al₂O₃) upon heating, a process that involves dehydroxylation. This transformation is of significant interest in the manufacturing of ceramics and refractories. Experimental studies have shown that the dehydration of **diaspore** to corundum occurs in the temperature range of approximately 525°C to 550°C.[5][6] The reaction can be represented as:

This transformation is readily observed using techniques such as Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).[7]

Conclusion

The thermodynamic properties of **diaspore** are well-characterized through a suite of established experimental techniques. The data presented in this guide, including the Gibbs free energy of formation, standard molar entropy, and thermal decomposition behavior, provide a robust foundation for researchers and professionals in various scientific and industrial fields. The detailed experimental protocols and visual workflows offer a clear understanding of the methodologies used to obtain these critical data, facilitating further research and application development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mindat.org [mindat.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Diaspore]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175340#thermodynamic-properties-of-diaspore\]](https://www.benchchem.com/product/b1175340#thermodynamic-properties-of-diaspore)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com